![molecular formula C23H23FN2O4 B12420607 (2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK973 is a highly selective, orally bioavailable inhibitor of the second bromodomains (BD2s) of the bromodomain and extra-terminal (BET) family of proteins. It exhibits a pIC50 of 7.8 and a pKd of 8.7 specifically for BRD4 BD2, demonstrating a remarkable selectivity of 1600-fold for BRD4 BD2 over BRD4 BD1 . This compound has shown significant potential in cancer research due to its ability to regulate gene transcription by inhibiting BET proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK973 involves a series of steps that have been optimized for large-scale production. The synthetic route includes a saponification/amide coupling sequence, which was replaced with a one-step aminocarbonylation to improve efficiency . The reaction conditions for the synthesis are as follows:
- CO (1 atm), 5 mol % Pd(OAc)2, 5 mol % Xantphos, 1.3 equiv amine·HCl, 2.5 equiv 2,6-lutidine, 1,4-dioxane, 85°C, 16 h, 95% yield .
- 42% w/w SiliaMetS Thiol, CH2Cl2/MeOH, room temperature, then trituration in EtOAc, 83% yield .
Industrial Production Methods
For industrial production, the synthesis has been scaled up to provide sufficient material for pre-clinical efficacy and safety studies. The process has been made more environmentally friendly by reducing the number of steps from 10 to 7, changing solvents, and increasing the overall yield from 10% to 25% .
Chemical Reactions Analysis
Types of Reactions
GSK973 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in GSK973.
Substitution: Substitution reactions are common, where functional groups in GSK973 are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
GSK973 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of BET proteins in gene transcription.
Biology: Helps in understanding the epigenetic regulation of gene expression.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mechanism of Action
GSK973 exerts its effects by selectively inhibiting the second bromodomains (BD2s) of the BET family of proteins. This inhibition prevents the binding of BET proteins to acetylated lysine residues on histone tails, thereby disrupting the regulation of gene transcription . The molecular targets include BRD2, BRD3, BRD4, and BRDT, with a high selectivity for BRD4 BD2 .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET inhibitor with a broader activity profile, targeting both BD1 and BD2.
I-BET762: A pan-BET inhibitor with similar applications in cancer research.
OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains.
Uniqueness of GSK973
GSK973 stands out due to its exceptional selectivity for BD2 over BD1, making it a valuable tool for studying the specific contributions of BD2 to BET-associated functional phenotypes . Its high oral bioavailability and good pharmacokinetics further enhance its utility in pre-clinical and clinical research .
Properties
Molecular Formula |
C23H23FN2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1 |
InChI Key |
WZQLVEPIBAOOGF-SFDMMAKQSA-N |
Isomeric SMILES |
CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5 |
Canonical SMILES |
CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


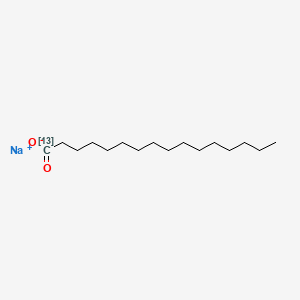
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
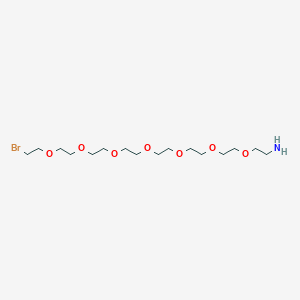
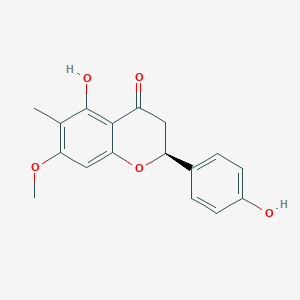
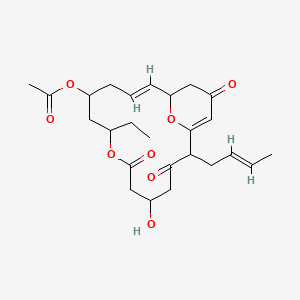
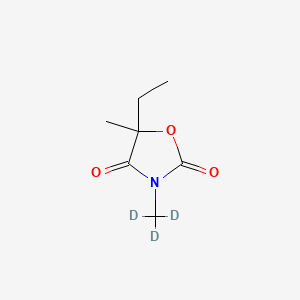

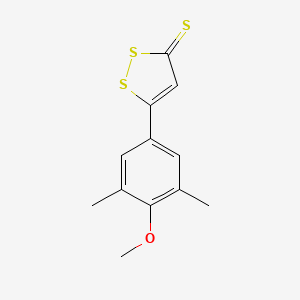
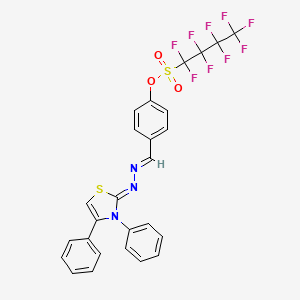
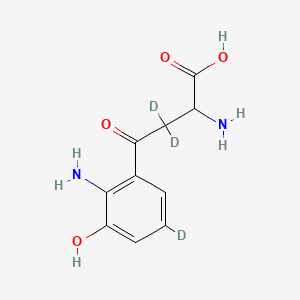
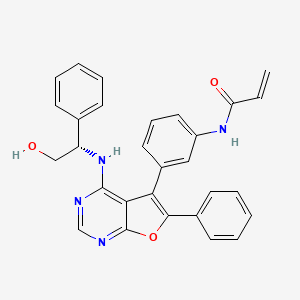
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)
